molecular formula C11H15N3O2 B8402858 2-Amino-6-(4-morpholinyl)benzamide

2-Amino-6-(4-morpholinyl)benzamide

カタログ番号: B8402858
分子量: 221.26 g/mol
InChIキー: HSBAHTYFYUQSBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-(4-morpholinyl)benzamide is a benzamide derivative featuring a morpholinyl substituent at the 6-position and an amino group at the 2-position of the benzamide core. Benzamides are widely studied in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes such as kinases and acetyltransferases. The morpholinyl group is known to enhance solubility and improve binding affinity to biological targets, as seen in kinase inhibitors like ZM 447439 .

特性

分子式

C11H15N3O2

分子量

221.26 g/mol

IUPAC名

2-amino-6-morpholin-4-ylbenzamide

InChI

InChI=1S/C11H15N3O2/c12-8-2-1-3-9(10(8)11(13)15)14-4-6-16-7-5-14/h1-3H,4-7,12H2,(H2,13,15)

InChIキー

HSBAHTYFYUQSBZ-UHFFFAOYSA-N

正規SMILES

C1COCCN1C2=CC=CC(=C2C(=O)N)N

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogues

Morpholinyl-Containing Benzamides

4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride ()
  • Structure : Chloro substituent at the 4-position and a morpholinylethyl group.
  • Properties: The hydrochloride salt form suggests improved solubility compared to non-ionic benzamides.
  • Applications : Likely used in pharmacological studies, though specific activity data is unavailable.
ZM 447439 ()
  • Structure : Contains a methoxyquinazolinyl group and a morpholinylpropoxy chain.
  • Biological Activity : A well-characterized Aurora kinase inhibitor, highlighting the role of morpholinyl groups in kinase binding .
  • Comparison: Unlike 2-Amino-6-(4-morpholinyl)benzamide, ZM 447439 has a bulkier structure, which may influence its selectivity and potency.

Benzamides with Varied Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
  • Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.
  • Physical Properties : Melting point = 90°C; characterized by NMR .
  • Comparison : The absence of a morpholinyl group in Rip-B suggests differences in hydrophilicity and target engagement.
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D, )
  • Synthesis : 34% yield using methyl salicylate, indicating lower efficiency than Rip-B.
  • Physical Properties : Higher melting point (96°C) due to hydroxyl group .
  • Comparison : The hydroxyl substituent may enhance hydrogen bonding but reduce metabolic stability compared to morpholinyl groups.
Tenovin-6 ()
  • Structure: Features acetylamino and tert-butyl groups.
  • Biological Activity : Elevates p53 expression (10 µM in MCF-7 cells) and exhibits antitumor efficacy in vivo .
PDK1 Inhibitor ()
  • Structure: Contains 6-[2-Amino-6-(4-morpholinyl)-4-pyrimidinyl]-1H-indazol-3-amine.
  • Activity: Targets phosphoinositide-dependent kinase-1 (PDK1), underscoring the role of morpholinyl groups in kinase inhibition .

Data Table: Key Properties of Analogues

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity Reference
2-Amino-6-(4-morpholinyl)benzamide Amino (C2), morpholinyl (C6) Not reported Not given Not specified -
Rip-B N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 80 Unspecified
Rip-D 2-hydroxy substitution 96 34 Unspecified
ZM 447439 Quinazolinyl-morpholinylpropoxy Not reported Not given Aurora kinase inhibitor
Tenovin-6 Acetylamino, tert-butyl Not reported Not given p53 activation, antitumor

Key Findings and Insights

Synthetic Efficiency : Morpholinyl-containing compounds (e.g., ZM 447439) often require multi-step syntheses, whereas simpler benzamides like Rip-B achieve higher yields .

Physicochemical Properties : Hydrochloride salts () and hydroxyl groups (Rip-D) influence solubility and stability, which are critical for drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。